molecular formula C11H10N2O2 B1347638 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione CAS No. 27473-61-6

1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione

Cat. No. B1347638
CAS RN: 27473-61-6
M. Wt: 202.21 g/mol
InChI Key: AKYSWRIZYDOSDE-UHFFFAOYSA-N
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Description

1,3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione, also known as spiroindane-2,5-dione, is a heterocyclic compound that has been used in a variety of scientific research applications. It has been found to have a wide range of biochemical and physiological effects, and its synthesis method is relatively simple.

Scientific Research Applications

Spiroindane-2,5-dione has been used in a variety of scientific research applications. It has been found to have anti-inflammatory, anti-oxidant, anti-cancer, and anti-neurodegenerative properties, and has been used in the study of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders. It has also been used to study the effects of oxidative stress in cells, and to study the effects of environmental pollutants on human health. In addition, it has been used in the study of drug metabolism, and in the development of new drugs and therapies.

Advantages and Limitations for Lab Experiments

The advantages of using 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione2,5-dione in laboratory experiments include its relative simplicity of synthesis, its wide range of biochemical and physiological effects, and its ability to induce apoptosis in cancer cells. The main limitation of using 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione2,5-dione in laboratory experiments is that its mechanism of action is not fully understood, so it is difficult to predict its effects in different contexts.

Future Directions

The potential future directions for 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione2,5-dione research include further investigations into its mechanism of action, its potential therapeutic applications, and its potential use as a biomarker for disease diagnosis. In addition, further research could be conducted into its potential use as an anti-inflammatory agent, its potential use in the treatment of neurological disorders, and its potential use in the development of new drugs and therapies.

Biochemical Analysis

Biochemical Properties

1’,3’-Dihydrospiro[imidazolidine-4,2’-indene]-2,5-dione plays a crucial role in biochemical reactions, particularly in the formation of spiro-imidazo pyridine-indene derivatives . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with heterocyclic ketene aminals, which are generated from 1,1-bis(methylthio)-2-nitro ethylene and diamine . The nature of these interactions involves the formation of complex heterocycles, which are important for pharmaceutical activities .

Cellular Effects

The effects of 1’,3’-Dihydrospiro[imidazolidine-4,2’-indene]-2,5-dione on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to play a role in the synthesis of spiro-heterocyclic systems, which are crucial for various biological activities . The compound’s impact on gene expression and cellular metabolism is significant, as it can lead to the formation of biologically active molecules that are essential for cell function .

Molecular Mechanism

The molecular mechanism of action of 1’,3’-Dihydrospiro[imidazolidine-4,2’-indene]-2,5-dione involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to interact with heterocyclic ketene aminals, leading to the formation of complex heterocycles . These interactions are crucial for the compound’s biological activity and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1’,3’-Dihydrospiro[imidazolidine-4,2’-indene]-2,5-dione change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound’s stability can be affected by various factors, including the presence of strong acids and the reaction conditions . Long-term effects observed in in vitro and in vivo studies include changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 1’,3’-Dihydrospiro[imidazolidine-4,2’-indene]-2,5-dione vary with different dosages in animal models. Studies have shown that different dosages can lead to varying threshold effects, as well as toxic or adverse effects at high doses . For instance, high doses of the compound have been associated with significant changes in cellular metabolism and gene expression, which can lead to adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety .

Metabolic Pathways

1’,3’-Dihydrospiro[imidazolidine-4,2’-indene]-2,5-dione is involved in several metabolic pathways. This compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it has been shown to interact with enzymes involved in the synthesis of spiro-heterocyclic systems, leading to the formation of biologically active molecules . These interactions are crucial for the compound’s role in metabolic pathways and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of 1’,3’-Dihydrospiro[imidazolidine-4,2’-indene]-2,5-dione within cells and tissues are important factors that influence its biological activity . This compound interacts with various transporters and binding proteins, affecting its localization and accumulation within cells . Understanding the transport and distribution of the compound is crucial for determining its therapeutic potential and safety .

Subcellular Localization

The subcellular localization of 1’,3’-Dihydrospiro[imidazolidine-4,2’-indene]-2,5-dione plays a significant role in its activity and function . This compound is directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Understanding the subcellular localization of the compound is crucial for determining its biological activity and potential therapeutic applications .

properties

IUPAC Name

spiro[1,3-dihydroindene-2,5'-imidazolidine]-2',4'-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-9-11(13-10(15)12-9)5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYSWRIZYDOSDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC13C(=O)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80299556
Record name 1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27473-61-6
Record name 27473-61-6
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Record name 1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione
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Synthesis routes and methods I

Procedure details

A stirred mixture of 2-indanone (3.0 g, 22.6 mmol), sodium cyanide (3.3 g, 67.3 mmol), and ammonium carbonate (22 g, 228 mol) in H2O (50 mL) and EtOH (50 mL) was heated to 70° C. for 3 h, then allowed to cool to ambient temperature. The precipitate was collected by filtration and washed with H2O (5×100 mL). Drying in vacuo afforded the title compound as a gray-brown solid. MS: m/z=202 (M+1).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A stirred mixture of 2-indanone (250 g, 1.89 mol), sodium cyanide (278 g, 5.68 mol) and ammonium carbonate (1.81 kg, 18.9 mol) in H2O (1.5 L) and EtOH (1.5 L) was heated at 70° C. for 3 h, then allowed to cool to ambient temperature. The precipitate was collected by filtration, washed with H2O, and dried in vacuo to give the title compound. MS: m/z=202.0 (M+1).
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
278 g
Type
reactant
Reaction Step One
Quantity
1.81 kg
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 2-indanone (67.8 mmol, 9 g) and ammonium carbonate (684 mmol, 66 g) in ethanol (150 ml) and water (150 ml) was added NaCN (201.9 mmol, 9.9 g) and the reaction mixture was stirred at 70° C. for 3 h. The reaction mixture was cooled to 0° C. and the precipitated product was filtered, washed with water (4×) and desiccated. LC/MS (10% to 99%): M/Z (M+H)+ (obs)=203; tR=1.78.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step One
Name
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione
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1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione
Reactant of Route 5
1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione
Reactant of Route 6
1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione

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